molecular formula C5HClF2IN B6359788 3-Chloro-2,6-difluoro-4-iodopyridine CAS No. 685517-73-1

3-Chloro-2,6-difluoro-4-iodopyridine

Cat. No.: B6359788
CAS No.: 685517-73-1
M. Wt: 275.42 g/mol
InChI Key: JIBWEZGRIYWBAD-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluoro-4-iodopyridine is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a six-membered pyridine ring. This compound is widely used in various scientific research fields, particularly in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Chloro-2,6-difluoro-4-iodopyridine involves the reaction between 2,6-difluoro-4-iodopyridine and thionyl chloride, followed by reaction with polyphosphoric acid. Another method includes the Palladium-catalyzed halogenation of pyridine derivatives. The reaction conditions typically involve the use of organic solvents such as acetone, ethyl acetate, chloroform, and dichloromethane.

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, utilizing similar reaction conditions as mentioned above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-difluoro-4-iodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide and potassium fluoride.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate can be used.

    Reduction: Reagents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives .

Scientific Research Applications

3-Chloro-2,6-difluoro-4-iodopyridine has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 5-Chloro-2,3-difluoro-4-iodopyridine
  • 2,3-Difluoro-4-iodopyridine

Comparison: 3-Chloro-2,6-difluoro-4-iodopyridine is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the pyridine ring. This unique structure imparts distinct chemical properties, such as higher reactivity in substitution reactions compared to its analogs .

Properties

IUPAC Name

3-chloro-2,6-difluoro-4-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF2IN/c6-4-2(9)1-3(7)10-5(4)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBWEZGRIYWBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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